2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol 2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 108288-12-6
VCID: VC17321054
InChI: InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2
SMILES:
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol

2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol

CAS No.: 108288-12-6

Cat. No.: VC17321054

Molecular Formula: C10H12Cl2N2O

Molecular Weight: 247.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol - 108288-12-6

Specification

CAS No. 108288-12-6
Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
IUPAC Name 2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol
Standard InChI InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2
Standard InChI Key PNFPEDMJFSZNCT-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name, 2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol, reflects its bicyclic structure: a pyridazine ring substituted with chlorine atoms at positions 3 and 6, linked to a cyclohexanol group at position 4 . Key identifiers include:

PropertyValue
CAS Number108288-12-6
Molecular FormulaC10H12Cl2N2O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight247.12 g/mol
InChI KeyPNFPEDMJFSZNCT-UHFFFAOYSA-N
SMILESC1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O

The InChI string, InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2, encodes the compound’s connectivity and stereochemistry . The pyridazine ring’s electron-deficient nature, due to two chlorine substituents, enhances its reactivity in nucleophilic substitution and cross-coupling reactions.

Synthesis and Industrial Production

Precursor Synthesis: 3,6-Dichloropyridazine

A critical precursor to this compound, 3,6-dichloropyridazine, is synthesized via chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl3\text{POCl}_3) . The patent CN104447569A outlines optimized conditions:

  • Molar ratio: 1:0.8–15 (dihydroxypyridazine:POCl3\text{POCl}_3)

  • Solvents: Chloroform, DMF, or ethanol

  • Temperature: 0–80°C

  • Reaction time: 1–10 hours

Purification via silica gel chromatography yields 3,6-dichloropyridazine with up to 87% purity .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing chlorine atoms, which increase the pyridazine ring’s susceptibility to hydrolysis under acidic or basic conditions. The cyclohexanol group introduces steric hindrance, potentially slowing down ring-opening reactions.

Solubility and Partitioning

Predicted solubility in polar aprotic solvents (e.g., DMF, DMSO) aligns with its use in synthetic protocols . The logP value, estimated computationally, likely falls between 2–3, indicating moderate lipophilicity suitable for biological membrane penetration.

Comparison with Analogous Compounds

3,6-Dichloropyridazine

The precursor lacks the cyclohexanol group, rendering it more reactive but less biologically compatible. Its melting point (68–69°C) contrasts with the target compound’s likely higher melting point due to hydrogen bonding from the hydroxyl group.

3-Chloropyridazine Derivatives

Removing one chlorine atom reduces electron withdrawal, altering reactivity patterns. For example, mono-chlorinated analogs may undergo slower SNAr reactions but exhibit improved metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator